2,3,6-Trifluoro-5-nitrobenzoic acid
Overview
Description
2,3,6-Trifluoro-5-nitrobenzoic acid is an organic compound characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid core
Scientific Research Applications
2,3,6-Trifluoro-5-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of fluorinated materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in proteomics research , suggesting potential protein targets.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential involvement in sm cross-coupling reactions suggests it may influence the formation of carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzoic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Molecular Mechanism
It is known that nitrobenzoic acids can participate in Suzuki–Miyaura coupling, which involves the transmetalation of organoboron reagents with palladium (II) complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-5-nitrobenzoic acid typically involves the nitration of 2,3,6-trifluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Major Products:
Reduction: 2,3,6-Trifluoro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
2,3,6-Trifluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 2,3,6-Trifluoro-5-nitrobenzoic acid is unique due to the specific arrangement of fluorine atoms and the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
2,3,6-trifluoro-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEARBVAXUPCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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